molecular formula C18H14F3N3O2S2 B2979312 3-methoxy-N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide CAS No. 392301-98-3

3-methoxy-N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide

Cat. No. B2979312
CAS RN: 392301-98-3
M. Wt: 425.44
InChI Key: XUBUPRGKBGMKAN-UHFFFAOYSA-N
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Description

3-methoxy-N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C18H14F3N3O2S2 and its molecular weight is 425.44. The purity is usually 95%.
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Scientific Research Applications

Photodynamic Therapy Applications

A study focused on the synthesis and characterization of zinc phthalocyanine derivatives, including a compound structurally similar to the specified chemical, demonstrated significant potential for photodynamic therapy (PDT) in treating cancer. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them valuable as Type II photosensitizers for cancer treatment via PDT (Pişkin, Canpolat, & Öztürk, 2020).

Antidiabetic Applications

Another research effort discovered a derivative of the chemical , 5-[(2,4-dioxothiazolidin-5-yl)methyl]-2-methoxy-N-[[4-(trifluorome thyl)-phenyl]methyl]benzamide (KRP-297), showcasing promise as an antidiabetic agent. This compound was identified as a candidate drug for treating diabetes mellitus, highlighting its potential application in medical treatments for diabetes (Nomura et al., 1999).

Antimicrobial Applications

Research on benzamide derivatives, similar to the chemical , revealed significant antimicrobial properties. A series of new sulfonyl, 4-chloro phenoxy benzene, and dibenzoazepine substituted benzamides were synthesized and showed considerable antibacterial and antifungal activities. These findings suggest the chemical's derivatives could be used in developing new antimicrobial agents (Priya et al., 2006).

Antiviral Applications

Derivatives of 1,3,4-thiadiazole, related to the specified chemical, were synthesized and evaluated for their antiviral activity against influenza A virus. A study discovered that L-methionine-based 1,3,4-thiadiazole derivatives displayed activity against influenza A virus, proposing these compounds as a new class of selective influenza A virus inhibitors (Tatar et al., 2021).

Antiepileptic Agent Development

The synthesis of 5-Benzenesulphonamido-1, 3, 4-Thiadiazol 2-Sulphonamide Derivatives, structurally related to the initial chemical, was explored as an antiepileptic agent. This study provided insights into developing new antiepileptic medications, indicating potential therapeutic applications in treating epilepsy (Warokar et al., 2012).

Future Directions

: Aliabadi, A., Afnanzade, N. S., Hosseinzadeh, L., Mohammadi-Farani, A., Shafiee, M. H., Nazari, H., Ahmadi, F., & Foroumadi, A. (2019). N-(5-(Trifluoromethyl)-1,3,4-Thiadiazol-2-Yl)Benzamide and Benzothioamide Derivatives Induce Apoptosis Via Caspase-Dependent Pathway. Pharmaceutical Chemistry Journal, 53(6), 521–526. DOI: 10.1007/s11094-019-02031-x

: Image retrieved from Springer.

: Image retrieved from Sigma-Aldrich.

: Image retrieved from ChemicalBook.

: Image retrieved from [MilliporeSigma](https://www.sigmaaldrich.com/US/en/product/aldrich

properties

IUPAC Name

3-methoxy-N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N3O2S2/c1-26-14-7-3-5-12(9-14)15(25)22-16-23-24-17(28-16)27-10-11-4-2-6-13(8-11)18(19,20)21/h2-9H,10H2,1H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUBUPRGKBGMKAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=NN=C(S2)SCC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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